molecular formula C13H16O4 B14173632 Ethyl 3-ethoxy-beta-oxobenzenepropanoate CAS No. 52600-92-7

Ethyl 3-ethoxy-beta-oxobenzenepropanoate

Cat. No.: B14173632
CAS No.: 52600-92-7
M. Wt: 236.26 g/mol
InChI Key: UNZNZISUORKJOS-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-beta-oxobenzenepropanoate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethoxy group and a beta-oxo group attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethoxy-beta-oxobenzenepropanoate typically involves the esterification of 3-ethoxy-beta-oxobenzenepropanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a tubular reactor where the reactants are continuously fed and the product is continuously removed. The reaction conditions are optimized to achieve high yield and purity of the product. Catalysts such as anion exchange resins can be used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-beta-oxobenzenepropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the beta-oxo group to a hydroxyl group, forming alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethoxy-beta-oxobenzenepropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-beta-oxobenzenepropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Ethyl 3-ethoxy-beta-oxobenzenepropanoate can be compared with other similar compounds, such as:

    Ethyl 3-oxo-3-phenylpropanoate: This compound has a similar structure but lacks the ethoxy group. It is used in similar applications but may have different reactivity and properties.

    Ethyl benzoylacetate: Another similar compound with a benzene ring and an ester group.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs.

Properties

CAS No.

52600-92-7

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 3-(3-ethoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C13H16O4/c1-3-16-11-7-5-6-10(8-11)12(14)9-13(15)17-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

UNZNZISUORKJOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)CC(=O)OCC

Origin of Product

United States

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